(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113325
InChI: InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid

CAS No.:

Cat. No.: VC18113325

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name (3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Standard InChI Key FNYRVJJDNPAVSS-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C
Canonical SMILES CC(CC(=O)O)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid backbone with a tert-butoxycarbonyl (Boc) group protecting the amine functionality. The (3S) configuration at the chiral center ensures enantiomeric purity, a prerequisite for applications in stereoselective synthesis. Key structural elements include:

  • Backbone: A four-carbon chain with a carboxylic acid terminus.

  • Boc group: (CH3)3C-O-C(=O)-(\text{CH}_3)_3\text{C-O-C(=O)-}, providing steric bulk and acid-labile protection.

  • Methyl branch: A 3-methyl substituent enhancing conformational rigidity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC10H19NO4\text{C}_{10}\text{H}_{19}\text{NO}_4
Molecular weight217.26 g/mol
CAS number129765-95-3
Protection grouptert-Butoxycarbonyl (Boc)

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous Boc-protected amino acids typically exhibit:

  • 1H^1\text{H} NMR: Resonances for tert-butyl protons (~1.4 ppm), amide NH (~5.5 ppm), and carboxylic acid protons (broad ~12 ppm).

  • IR: Stretching vibrations for carbonyl groups (Boc: ~1700 cm1^{-1}, carboxylic acid: ~2500–3000 cm1^{-1}).

Synthesis and Reaction Mechanisms

Boc Protection Strategy

The synthesis begins with the Boc protection of the amine group in β-amino acids. A representative protocol involves:

  • Reagents: Di-tert-butyl dicarbonate (Boc2_2O), triethylamine (TEA) as a base.

  • Solvent: Dichloromethane (DCM) at 0–25°C.

  • Mechanism: Nucleophilic attack of the amine on Boc2_2O, forming a stable carbamate .

Table 2: Synthetic Conditions for Boc Protection

ParameterDetailsSource
ReagentsBoc2_2O, TEA
SolventDichloromethane
Temperature0–25°C
Reaction time2–4 hours

Alternative Synthetic Routes

Recent advancements emphasize safer methodologies, such as avoiding cyanide-based intermediates. For example, the formal synthesis of sedum alkaloids employs enantiopure α-amino acids as starting materials, bypassing hazardous homologation steps .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The Boc group’s acid-lability (removable with trifluoroacetic acid) makes this compound ideal for solid-phase peptide synthesis (SPPS). Its methyl branch restricts rotational freedom, favoring α-helix formation in peptide mimics .

Pharmaceutical Relevance

  • Antimicrobial peptides: Structural analogs exhibit enhanced stability against proteolytic degradation.

  • Enzyme inhibitors: The β-amino acid scaffold mimics natural substrates, enabling competitive inhibition .

Exposure RouteResponse
Skin contactWash with water for 15 minutes; seek medical attention if irritation persists .
Eye contactFlush with water for 15 minutes; consult ophthalmologist .
IngestionRinse mouth; do not induce vomiting .

Recent Advances and Future Directions

Green Chemistry Innovations

The PMC study highlights a shift toward solvent-free Boc protection and catalyst recycling, reducing environmental impact .

Bioconjugation Techniques

Emerging applications include site-specific protein modification using Boc-protected amines as orthogonal handles for click chemistry.

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